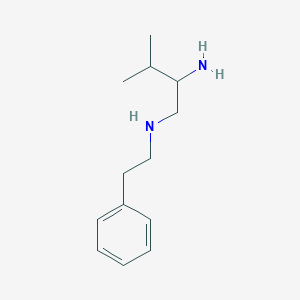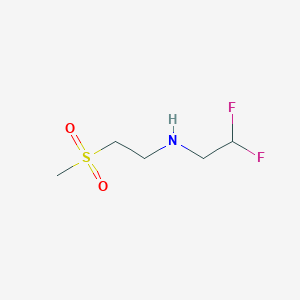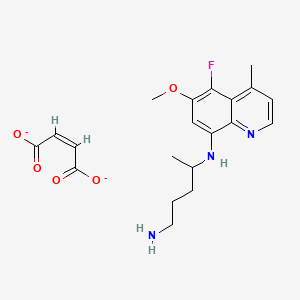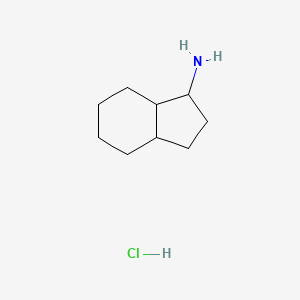
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which are essential in various chemical reactions and applications. This particular compound is characterized by its unique structure, which includes a phenylethyl group attached to the nitrogen atom and a methyl group on the butane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-methylbutane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
科学的研究の応用
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved.
類似化合物との比較
Similar Compounds
N1-Methyl-N1-phenylethane-1,2-diamine: Similar structure but lacks the methyl group on the butane chain.
N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine: Contains two phenylethyl groups and is used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.
特性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11(2)13(14)10-15-9-8-12-6-4-3-5-7-12/h3-7,11,13,15H,8-10,14H2,1-2H3 |
InChIキー |
MOEDREITOJXCRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CNCCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)


![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)


![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)

![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


